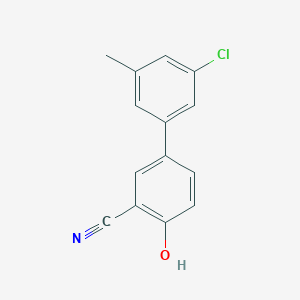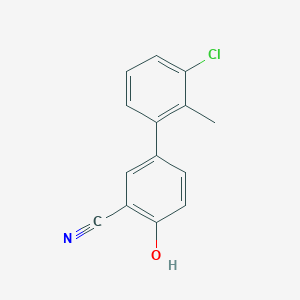
5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95%
Descripción general
Descripción
5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% (CMPCC) is a phenolic compound that has been widely used in scientific research due to its unique properties. CMPCC is a highly versatile compound that can be used in a variety of applications, including synthesis, biochemical and physiological research.
Aplicaciones Científicas De Investigación
5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% has been widely used in scientific research due to its unique properties. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and fragrances. It has also been used in biochemical and physiological research, as it has been shown to have a variety of effects on cells and organisms. 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% has been used to study the effects of oxidative stress, inflammation, and cell death. It has also been used to study the effects of various toxins and environmental pollutants.
Mecanismo De Acción
5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% has been shown to have a variety of effects on cells and organisms. The exact mechanism of action is not yet fully understood, but it is believed to involve the inhibition of several enzymes, including cytochrome P450, glycogen synthase kinase 3β, and glutathione S-transferase. It has also been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in certain cell types.
Biochemical and Physiological Effects
5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% has been shown to have a variety of effects on cells and organisms. It has been shown to induce oxidative stress and cell death, as well as to inhibit the production of pro-inflammatory cytokines. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. In addition, 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% has been shown to have a variety of effects on the immune system, including the inhibition of T-cell proliferation and the stimulation of macrophage activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% is a highly versatile compound that can be used in a variety of applications. One of the main advantages of using 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has been shown to have a variety of effects on cells and organisms, making it a useful tool for studying the effects of various compounds and environmental pollutants. However, 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% is a highly reactive compound and must be handled with care. Additionally, its effects on cells and organisms can vary depending on the concentration and duration of exposure.
Direcciones Futuras
There are a variety of potential future directions for 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% research. One potential area of research is to further study the mechanism of action of 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% and to determine its exact effects on cells and organisms. Additionally, further research could be conducted to determine the optimal concentration and duration of exposure for 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95%. Additionally, 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% could be used in combination with other compounds in order to study the synergistic effects of multiple compounds on cells and organisms. Finally, further research could be conducted to determine the potential therapeutic applications of 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95%.
Métodos De Síntesis
5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% can be synthesized via a variety of methods. One of the most common methods is the reaction of 4-chloro-2-methylphenol with sodium cyanide in an aqueous solution of sodium hydroxide. This reaction is typically carried out at a temperature of around 80°C and a pH of 12-13. The reaction is complete when the reaction mixture has a yellowish color and a pH of around 7. The reaction can be stopped by adding hydrochloric acid to the mixture.
Propiedades
IUPAC Name |
3-(4-chloro-2-methylphenyl)-5-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-4-12(15)2-3-14(9)11-5-10(8-16)6-13(17)7-11/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUSXAHJJBCLOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684811 | |
| Record name | 4'-Chloro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methylphenyl)-3-cyanophenol | |
CAS RN |
1262003-50-8 | |
| Record name | 4'-Chloro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















